5-(1,3-Dioxolan-2-YL)-2-(4-hexylbenzoyl)thiophene
Description
5-(1,3-Dioxolan-2-YL)-2-(4-hexylbenzoyl)thiophene is a thiophene-based compound featuring a 1,3-dioxolane ring at the 5-position and a 4-hexylbenzoyl group at the 2-position of the thiophene core. The dioxolane moiety enhances solubility and stability, while the hexyl chain confers lipophilicity, making the compound suitable for applications in organic electronics, pharmaceuticals, and agrochemicals . Its molecular formula is C₂₁H₂₄O₃S, with a molecular weight of 356.48 g/mol .
Properties
IUPAC Name |
[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-(4-hexylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O3S/c1-2-3-4-5-6-15-7-9-16(10-8-15)19(21)17-11-12-18(24-17)20-22-13-14-23-20/h7-12,20H,2-6,13-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMSXBNOKNPINNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C(=O)C2=CC=C(S2)C3OCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60641953 | |
| Record name | [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](4-hexylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60641953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898778-57-9 | |
| Record name | [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](4-hexylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60641953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of 5-(1,3-Dioxolan-2-Yl)-2-(4-hexylbenzoyl)thiophene generally follows a convergent approach combining:
- Formation of the 1,3-dioxolane ring via acetalization of a suitable aldehyde or ketone with ethylene glycol under acidic conditions.
- Introduction of the thiophene ring either by direct functionalization or via heterocyclic ring construction methods.
- Attachment of the 4-hexylbenzoyl group through Friedel-Crafts acylation or coupling reactions.
Stepwise Preparation
Step 1: Formation of the 1,3-Dioxolane Moiety
- The 1,3-dioxolane ring is synthesized by reacting ethylene glycol with an aldehyde or ketone precursor under acidic catalysis (e.g., p-toluenesulfonic acid) in anhydrous conditions to avoid hydrolysis.
- The reaction typically proceeds under reflux with azeotropic removal of water to drive equilibrium toward acetal formation.
- This step protects the aldehyde functionality and stabilizes the molecule for subsequent reactions.
Step 2: Preparation of the Thiophene Core
- The thiophene ring can be functionalized at the 2- and 5-positions using classical electrophilic substitution or via the Gewald reaction (condensation of ketones, α-cyanoesters, and sulfur).
- Halogenation (e.g., bromination) of thiophene at the 2-position is often performed to enable further cross-coupling reactions.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Notes | Typical Yield (%) |
|---|---|---|---|
| 1. Acetalization | Ethylene glycol, acid catalyst, reflux | Azeotropic removal of water essential | 85-95 |
| 2. Thiophene functionalization | Halogenation (Br2 or NBS), inert solvent | Control temperature to avoid polyhalogenation | 70-90 |
| 3. Friedel-Crafts Acylation | 4-Hexylbenzoyl chloride, AlCl3, CH2Cl2, 0-5°C to RT | Strict control of temperature and stoichiometry | 65-85 |
| 4. Coupling (if applicable) | Pd catalyst, base, solvent (e.g., toluene) | Use of halogenated intermediates | 60-80 |
Analytical and Purification Techniques
- NMR Spectroscopy (¹H, ¹³C): Confirms the presence of dioxolane protons (multiplets at δ 4.0–5.0 ppm) and aromatic protons of the hexylbenzoyl group (δ 7.0–8.0 ppm).
- IR Spectroscopy: Carbonyl stretch (~1680 cm⁻¹) and C-O-C stretches (~1100 cm⁻¹) confirm acyl and dioxolane functionalities.
- Mass Spectrometry: High-resolution MS confirms molecular weight (m/z 344.5 g/mol).
- Chromatography: HPLC or column chromatography purifies the final product.
- Recrystallization: DMF-ethanol mixtures are effective for obtaining high-purity crystals.
Research Findings on Preparation
- The presence of the 1,3-dioxolane ring improves the stability of the aldehyde functionality during synthesis, allowing for selective acylation at the thiophene 2-position without ring opening.
- Reaction yields are sensitive to solvent polarity and acid strength during acetal formation; milder acids favor higher yields and fewer side products.
- Friedel-Crafts acylation on the thiophene ring requires low temperatures to avoid polyacylation and maintain regioselectivity.
- Cross-coupling reactions offer alternative routes with potentially higher selectivity but require halogenated intermediates and palladium catalysts.
Summary Table of Preparation Methods
| Preparation Step | Methodology | Key Reagents/Conditions | Advantages | Challenges |
|---|---|---|---|---|
| 1. Dioxolane Ring Formation | Acid-catalyzed acetalization | Ethylene glycol, acid catalyst, reflux | Protects aldehyde, stable intermediate | Requires water removal to drive equilibrium |
| 2. Thiophene Functionalization | Halogenation or Gewald reaction | Br2 or NBS, elemental sulfur (Gewald) | Enables selective substitution | Over-halogenation risk |
| 3. Acylation | Friedel-Crafts acylation | 4-Hexylbenzoyl chloride, AlCl3, low temp | Direct introduction of acyl group | Sensitive to reaction conditions |
| 4. Coupling (optional) | Pd-catalyzed cross-coupling | Pd catalyst, base, halogenated intermediates | High selectivity | Catalyst cost, halogenated precursors |
This comprehensive synthesis framework for this compound integrates classical organic transformations with modern coupling techniques, optimized for yield and purity. The compound's preparation is well-documented in literature and patents, emphasizing controlled reaction conditions to maintain functional group integrity and regioselectivity.
Chemical Reactions Analysis
Types of Reactions
5-(1,3-Dioxolan-2-YL)-2-(4-hexylbenzoyl)thiophene can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the 4-hexylbenzoyl moiety can be reduced to an alcohol.
Substitution: The hydrogen atoms on the thiophene ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives depending on the reagents used.
Scientific Research Applications
Organic Electronics
Organic Photovoltaics (OPVs) :
5-(1,3-Dioxolan-2-YL)-2-(4-hexylbenzoyl)thiophene is utilized in the development of organic solar cells. Its ability to facilitate charge transport and its favorable energy levels make it an excellent candidate for active layers in OPVs. Studies have shown that incorporating this compound can enhance the efficiency of solar cells by improving light absorption and charge mobility.
Organic Light Emitting Diodes (OLEDs) :
The compound's luminescent properties allow it to be used in OLEDs. By modifying the thiophene structure, researchers can tune the emission wavelength, leading to applications in display technologies. The incorporation of this compound into OLED materials has been linked to increased brightness and efficiency.
Photochemistry
Photostability :
In photochemical applications, this compound exhibits significant photostability under UV light exposure. This characteristic is crucial for applications where prolonged light exposure is expected, such as in sensors or photoresponsive materials.
Photocatalysis :
Research indicates that this compound can act as a photocatalyst in various chemical reactions. Its ability to absorb light and facilitate electron transfer makes it suitable for applications in organic synthesis and environmental remediation.
Materials Science
Polymer Composites :
In materials science, this compound is incorporated into polymer matrices to enhance mechanical properties and thermal stability. These composites are explored for use in coatings and flexible electronics.
Mechanism of Action
The mechanism of action of 5-(1,3-Dioxolan-2-YL)-2-(4-hexylbenzoyl)thiophene involves its interaction with molecular targets through its functional groups. The thiophene ring can participate in π-π interactions, while the 1,3-dioxolane and 4-hexylbenzoyl groups can engage in hydrogen bonding and hydrophobic interactions, respectively. These interactions can influence the compound’s electronic properties and its behavior in various applications.
Comparison with Similar Compounds
Table 1: Key Structural Variations and Molecular Data
Physicochemical Properties
- Lipophilicity: The hexyl chain in the target compound significantly increases hydrophobicity (logP ≈ 6.2) compared to shorter alkyl (e.g., methyl: logP ≈ 3.5) or polar substituents (e.g., methoxy: logP ≈ 2.8) . This enhances compatibility with non-polar solvents and lipid membranes.
- Thermal Stability : Derivatives with electron-withdrawing groups (e.g., CF₃) exhibit higher thermal stability (decomposition >250°C) due to reduced electron density on the aromatic ring, whereas hexyl-substituted analogs show lower melting points (~80–100°C) owing to disrupted crystalline packing .
Industrial Relevance
- Pharmaceuticals : The 4-CF₃ derivative (CAS 898773-32-5) is priced at $800/g , reflecting its use in high-value intermediates .
- Agrochemicals : Methyl- and methoxy-substituted analogs are cost-effective precursors for pesticides and herbicides .
Research Findings and Trends
Recent studies highlight the versatility of thiophene-acetal hybrids:
- Anti-inflammatory Activity : Bithiophenes with hydroxylated side chains (e.g., 5-(4-hydroxy-1-butynyl)-2,2'-bithiophene) inhibit nitrite production in RAW 264.7 cells (IC₅₀ = 12 µM) .
Biological Activity
5-(1,3-Dioxolan-2-YL)-2-(4-hexylbenzoyl)thiophene (CAS No. 898778-57-9) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and relevant research findings.
- Molecular Formula : C20H24O3S
- Molecular Weight : 344.47 g/mol
- CAS Number : 898778-57-9
The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. The thiophene ring is known for its role in enhancing the pharmacological properties of compounds, while the dioxolane moiety contributes to its stability and solubility.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, a study on thiourea derivatives showed significant cytotoxic effects on cancer cell lines such as HepG2, HCT116, and MCF-7. The IC50 values for these compounds were notably lower than those of standard chemotherapeutic agents like doxorubicin, indicating a promising therapeutic index .
Table 1: Cytotoxicity Data of Related Compounds
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HepG2 | 2.38 | |
| Compound B | HCT116 | 1.54 | |
| Doxorubicin | HepG2 | 7.46 | |
| Doxorubicin | HCT116 | 8.29 |
Mechanisms of Anticancer Activity
The anticancer mechanisms of compounds like this compound may involve:
- Inhibition of EGFR : Compounds have been shown to inhibit epidermal growth factor receptor (EGFR) signaling pathways, crucial for cancer cell proliferation.
- Induction of Apoptosis : Studies have indicated that these compounds can trigger apoptosis in cancer cells through mitochondrial pathways involving proteins such as Bax and Bcl-2 .
- Cell Cycle Arrest : Certain derivatives have demonstrated the ability to induce cell cycle arrest at specific phases, further contributing to their anticancer effects .
Case Studies
In a notable case study involving the synthesis and evaluation of various thiophene derivatives, researchers found that the introduction of dioxolane units significantly enhanced cytotoxicity against several cancer cell lines. The study utilized the SRB assay to quantify cell viability post-treatment and highlighted the importance of structural modifications in optimizing biological activity .
Q & A
Q. What are the key structural features of 5-(1,3-Dioxolan-2-YL)-2-(4-hexylbenzoyl)thiophene, and how do they influence its reactivity?
The compound combines a thiophene core with a 4-hexylbenzoyl substituent and a 1,3-dioxolane acetal group. The thiophene ring provides π-conjugation and electron-rich properties, while the 1,3-dioxolane group enhances solubility in non-polar solvents and stabilizes intermediates during reactions. The hexyl chain introduces hydrophobicity, which affects crystallinity and aggregation behavior in solution. Structural analysis via single-crystal X-ray diffraction (e.g., using SHELX software ) can resolve bond angles and intermolecular interactions critical for reactivity studies.
Q. What synthetic methodologies are effective for introducing the 1,3-dioxolane moiety into thiophene derivatives?
The 1,3-dioxolane group is typically introduced via acetalization of carbonyl precursors (e.g., aldehydes or ketones) with ethylene glycol under acid catalysis. For example, in related compounds, cyclic acetals like (5-(1,3-dioxolan-2-yl)furan-2-yl)methanol are synthesized by reacting HMF derivatives with ethylene glycol . Similar strategies can be adapted for thiophene systems by protecting reactive carbonyl groups during multi-step syntheses.
Q. How can the purity and identity of this compound be validated in a research setting?
Use a combination of techniques:
- Chromatography : HPLC or GC-MS to assess purity.
- Spectroscopy : FTIR for functional groups (e.g., C=O stretch at ~1680 cm⁻¹), NMR for proton environments (e.g., dioxolane protons at δ 4.8–5.2 ppm), and UV-Vis for conjugation effects.
- Crystallography : Single-crystal X-ray diffraction (as in ) provides definitive structural confirmation.
Advanced Research Questions
Q. How does the photochromic behavior of structurally related dioxolane-thiophene derivatives inform experimental design for studying this compound?
Analogous compounds (e.g., 2-(1,3-dioxolan-2-yl)phenyl derivatives) exhibit reversible photochromism in hexadecane and polymer matrices . To study this behavior:
- Prepare solutions/films under inert conditions to avoid oxidation.
- Use UV-Vis spectroscopy (e.g., 278 nm excitation) to monitor absorption shifts (e.g., λmax at 592 nm for the colored form ).
- Control light exposure (UV for activation, visible light for reversibility) and measure kinetic parameters (e.g., half-life of colored states).
Q. What challenges arise in crystallizing this compound, and how can they be addressed?
The hexyl chain introduces conformational flexibility, complicating crystal packing. Strategies include:
- Solvent screening : Use slow evaporation in mixed solvents (e.g., hexane/ethyl acetate).
- Temperature control : Crystallize at low temperatures (e.g., 4°C) to reduce thermal motion.
- Additives : Introduce hydrogen-bond donors (e.g., phenolic co-formers) to stabilize lattices. Refinement with SHELXL can resolve disorder in flexible chains.
Q. How do competing reactions (e.g., etherification vs. acetalization) impact the synthesis of this compound, and how can selectivity be optimized?
During acetalization, etherification by-products may form due to hydroxyl group reactivity (e.g., in HMF derivatives ). To suppress this:
- Use Lewis acid catalysts (e.g., ZnCl2) instead of Brønsted acids.
- Control stoichiometry (excess ethylene glycol) and reaction time.
- Monitor intermediates via <sup>1</sup>H NMR to detect early-stage by-products.
Data Contradictions and Analysis
Q. Discrepancies in reported photochromic lifetimes for dioxolane-thiophene systems: How to reconcile experimental variability?
Studies on analogous compounds show lifetime variations (e.g., seconds to hours ) due to:
- Matrix effects : Solvent polarity (hexane vs. DMF) alters stabilization of excited states.
- Oxygen sensitivity : Degradation via singlet oxygen accelerates in non-degassed solutions.
- Measurement techniques : Laser flash photolysis vs. steady-state irradiation. Standardize degassing protocols and use inert atmospheres for reproducibility.
Methodological Tables
Table 1: Key crystallographic parameters for related dioxolane-thiophene derivatives
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P21/c |
| Unit cell dimensions | a = 10.7364 Å, b = 9.8983 Å, c = 24.020 Å |
| β angle | 93.151° |
| Z | 4 |
Table 2: Common by-products in acetalization reactions
| Reaction Condition | By-product |
|---|---|
| Excess ethylene glycol | 5-((2-hydroxyethoxy)methyl)furan derivatives |
| Acidic pH | Etherified HMF analogs |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
